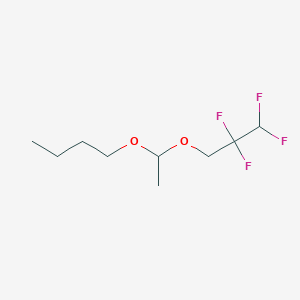
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is a fluorinated organic compound with the molecular formula C9H16F4O2. This compound is notable for its unique structural features, which include a butyl group and a tetrafluoropropyl moiety linked to an acetaldehyde acetal. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal typically involves the reaction of butyl alcohol with 2,2,3,3-tetrafluoropropyl acetaldehyde in the presence of an acid catalyst. The reaction proceeds via acetal formation, where the aldehyde group reacts with the alcohol to form the acetal linkage. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or Dean-Stark apparatus can help remove water produced during the reaction, driving the equilibrium towards acetal formation .
Chemical Reactions Analysis
Types of Reactions: Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal can undergo various chemical reactions, including:
Oxidation: The acetal group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original alcohol and aldehyde.
Substitution: The fluorine atoms in the tetrafluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of butyl 2,2,3,3-tetrafluoropropyl aldehyde or carboxylic acid.
Reduction: Regeneration of butyl alcohol and 2,2,3,3-tetrafluoropropyl acetaldehyde.
Substitution: Various substituted fluoropropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal finds applications in several fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its role in drug design, especially in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Mechanism of Action
The effects of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal are primarily due to its fluorinated structure, which influences its reactivity and interaction with other molecules. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, affecting the compound’s solubility and stability. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
- Butyl 2,2,2-trifluoroethyl acetal
- Butyl 2,2,3,3-tetrafluoropropyl ketal
- Butyl 2,2,3,3-tetrafluoropropyl ether
Comparison: Compared to these similar compounds, Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is unique due to its specific acetal linkage and the presence of four fluorine atoms. This structural configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it more suitable for certain applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H16F4O2 |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
1-[1-(2,2,3,3-tetrafluoropropoxy)ethoxy]butane |
InChI |
InChI=1S/C9H16F4O2/c1-3-4-5-14-7(2)15-6-9(12,13)8(10)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
UFSXRGGZOLVUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















